(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing and Interactions
- The compound shows interesting crystal packing behavior due to N⋯π and O⋯π interactions, forming structures like zigzag double-ribbons and double-columns. These interactions are notable for their rarity and the distinct molecular arrangements they enable (Zhang, Wu, & Zhang, 2011).
Cascade Radical Cyclization
- Studies have demonstrated the use of this compound in cascade radical cyclization, leading to the formation of various stereoisomers. This process is significant in the context of organic synthesis and the creation of complex molecular structures (Ishibashi, Inomata, Ohba, & Ikeda, 1999).
Preparation and Alkylation of Enamino-Thiones
- The compound has been utilized in the preparation and alkylation of enamino-thiones, contributing to the development of new chemical entities with potential applications in various fields of chemistry (Rasmussen, Shabana, & Lawesson, 1981).
Anticonvulsant Enaminones
- Research on anticonvulsant enaminones has included this compound, highlighting its potential relevance in medicinal chemistry. The studies focus on understanding the molecular structure and behavior of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Intramolecular Hydrogen Bonding
- The compound has been studied for its intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones, which are crucial for understanding the strength and nature of these bonds in chemical structures (Bertolasi, Pretto, Ferretti, Gilli, & Gilli, 2006).
X-Ray Crystal Structure and Spectroscopy
- It has been characterized by X-ray crystallography and spectroscopy, aiding in the understanding of its molecular structure and interactions. Such studies are fundamental in the field of crystallography and molecular physics (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Synthesis of O-Silylurethanes, Ureas, and Formamides
- The compound's derivatives have been used in the synthesis of O-silylurethanes, ureas, and formamides, showcasing its versatility in organic synthesis and potential applications in developing new materials or chemical agents (Belova, Pletneva, Golub, Korlyukov, Kirilin, & Petrogradskii, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-14-8-11-16(12-9-14)19-18(20)13-10-15-6-4-5-7-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFWCOAHFRQSD-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.